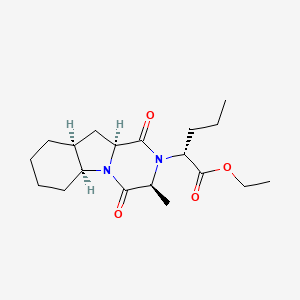
R-Perindopril Diketopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-Perindopril Diketopiperazine typically involves the cyclization of perindopril or its derivatives under specific conditions. One common method includes the use of a borate buffer (pH 9.0) to facilitate nucleophilic substitutions . The reaction conditions often require precise control of temperature and pH to ensure the successful formation of the diketopiperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions
R-Perindopril Diketopiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring into other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
R-Perindopril Diketopiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
R-Perindopril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this enzyme, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and various pathways involved in the renin-angiotensin-aldosterone system (RAAS).
Comparison with Similar Compounds
Similar Compounds
Similar compounds to R-Perindopril Diketopiperazine include other diketopiperazines and ACE inhibitors such as ramipril and trandolapril . These compounds share structural similarities and mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Uniqueness
This compound is unique due to its specific structure and the potential for diverse chemical modifications. This uniqueness allows for a wide range of applications in scientific research and medicine, making it a valuable compound for further exploration.
Properties
Molecular Formula |
C19H30N2O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]pentanoate |
InChI |
InChI=1S/C19H30N2O4/c1-4-8-15(19(24)25-5-2)20-12(3)17(22)21-14-10-7-6-9-13(14)11-16(21)18(20)23/h12-16H,4-11H2,1-3H3/t12-,13-,14-,15+,16-/m0/s1 |
InChI Key |
BSZZSBSELAVBAG-GVRJEKJASA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N1[C@H](C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C1=O)C |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(C(=O)N2C3CCCCC3CC2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


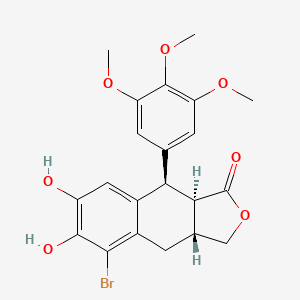


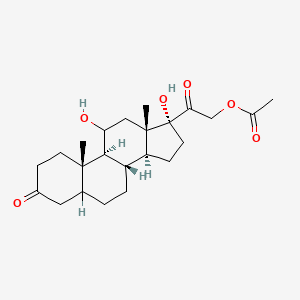
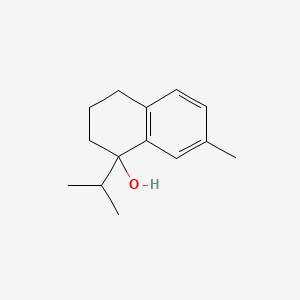


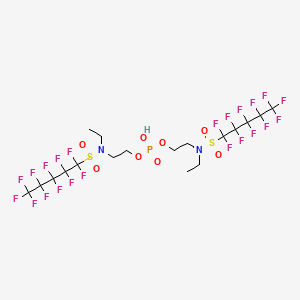

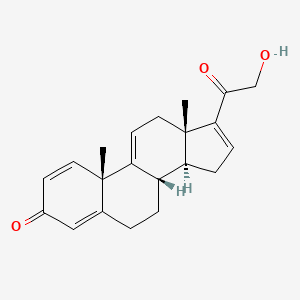



![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)
